

An In-depth Technical Guide to 2-Hydroxybenzohydrazide (CAS: 936-02-7)

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Compound of Interest

Compound Name: 2-Hydroxybenzohydrazide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxybenzohydrazide, also known as salicylhydrazide, is a versatile organic compound with the CAS number 936-02-7. This molecule has garnered significant attention in the scientific community due to its broad spectrum of biological activities, making it a promising scaffold for drug discovery and development. This technical guide provides a comprehensive overview of **2-hydroxybenzohydrazide**, including its physicochemical properties, synthesis protocols, and detailed experimental methodologies for evaluating its biological effects. Furthermore, this document elucidates its potential mechanisms of action through signaling pathway diagrams and summarizes key quantitative data to facilitate further research and application.

Chemical and Physical Properties

2-Hydroxybenzohydrazide is a white to off-white crystalline powder.^[1] Its fundamental properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	936-02-7	[2]
Molecular Formula	C ₇ H ₈ N ₂ O ₂	[2]
Molecular Weight	152.15 g/mol	[3]
Melting Point	143-146 °C	[4]
Appearance	White to off-white crystalline powder	[1]
Purity	>98%	[5]
IUPAC Name	2-hydroxybenzohydrazide	[2]
Synonyms	Salicylhydrazide, Salicylic hydrazide	[1]

Synthesis of 2-Hydroxybenzohydrazide

2-Hydroxybenzohydrazide is commonly synthesized via the hydrazinolysis of methyl salicylate. Both conventional heating and microwave-assisted methods have been reported, with the latter offering a more rapid and energy-efficient approach.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol describes a solvent-free, microwave-assisted synthesis of **2-hydroxybenzohydrazide** from methyl salicylate and hydrazine hydrate.[6][7]

Materials:

- Methyl salicylate
- Hydrazine hydrate (80%)
- Ethanol
- Distilled water

- Erlenmeyer flask (25 mL)
- Microwave reactor
- Thin Layer Chromatography (TLC) apparatus
- Filtration apparatus

Procedure:

- In a 25 mL Erlenmeyer flask, mix an equimolar amount of methyl salicylate (10 mmol) and hydrazine hydrate (20 mmol).
- Stir the mixture until a homogeneous paste is formed.
- Subject the mixture to microwave irradiation at 160 W for 8 minutes. Stir the mixture every 2 minutes to ensure even heating.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After completion of the reaction, cool the mixture to room temperature.
- Add 20-30 mL of distilled water to the mixture and filter the resulting solid.
- Wash the solid with ethanol.
- Recrystallize the crude product from absolute ethanol to obtain pure **2-hydroxybenzohydrazide** crystals.
- The expected yield is approximately 86%.^[6]



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*Microwave-assisted synthesis of **2-Hydroxybenzohydrazide**.*

Biological Activities and Experimental Protocols

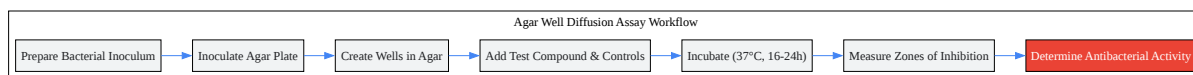
2-Hydroxybenzohydrazide and its derivatives have demonstrated a wide array of biological activities. The following sections detail the experimental protocols used to assess these activities.

Antibacterial Activity

The antibacterial potential of **2-hydroxybenzohydrazide** derivatives is often evaluated using the agar well diffusion method.^{[6][8]}

Experimental Protocol: Agar Well Diffusion Assay

- Preparation of Inoculum: Prepare a standardized bacterial culture (e.g., *Escherichia coli*) in a suitable broth medium.
- Inoculation of Agar Plates: Uniformly spread the bacterial suspension over the surface of nutrient agar plates using a sterile cotton swab to create a lawn.^[9]
- Well Creation: Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plates using a sterile cork borer.^[8]
- Sample Addition: Add a defined volume (e.g., 100 μ L) of the test compound solution (dissolved in a suitable solvent like DMSO) into the wells.
- Controls: Use a positive control (a known antibiotic, e.g., Amoxicillin) and a negative control (the solvent used to dissolve the test compound).^{[6][10]}
- Incubation: Incubate the plates in an inverted position at 37°C for 16-24 hours.^[10]
- Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well using calipers.
- Interpretation: A larger zone of inhibition indicates greater antibacterial activity. The Minimum Inhibitory Concentration (MIC) can be determined by testing serial dilutions of the compound.



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Workflow for the agar well diffusion assay.

Table of Antibacterial Activity Data

Compound	Organism	MIC (ppm)	Reference
N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide	E. coli	120	[6]
N'-(2-methoxybenzylidene)-2-hydroxybenzohydrazide	E. coli	1000	[6]
N'-benzylidene-2-hydroxybenzohydrazide	E. coli	>1000	[6]

Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate the antioxidant capacity of **2-hydroxybenzohydrazide**.^[11]

Experimental Protocol: DPPH Radical Scavenging Assay

- Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.[12]
- Sample and Control Preparation: Prepare various concentrations of the test compound and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent.[12]
- Reaction Mixture: In a 96-well plate or cuvettes, mix 100 µL of the DPPH working solution with 100 µL of each sample dilution. A blank containing the solvent and a control containing the DPPH solution and solvent should also be prepared.[11]
- Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes. [13]
- Absorbance Measurement: Measure the absorbance of each reaction at 517 nm using a spectrophotometer or microplate reader.[14]
- Calculation of Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging Activity = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$
- IC50 Determination: Plot the % scavenging activity against the sample concentrations to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[11]

Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard in vivo assay to screen for acute anti-inflammatory activity.[15][16]

Experimental Protocol: Carrageenan-Induced Paw Edema

- Animal Grouping: Divide rats into groups, including a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of **2-hydroxybenzohydrazide**. [17]
- Drug Administration: Administer the test compound or standard drug intraperitoneally or orally 30 minutes to 1 hour before inducing inflammation.[15][18]

- Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar tissue of the right hind paw of each rat.[16]
- Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[15]
- Calculation of Edema and Inhibition: Calculate the degree of edema as the difference in paw volume before and after carrageenan injection. The percentage of inhibition of edema is calculated as: $\% \text{ Inhibition} = [(\text{Edema_control} - \text{Edema_treated}) / \text{Edema_control}] \times 100$

Analgesic Activity

The hot plate test is a common method to evaluate the central analgesic activity of compounds. [19][20]

Experimental Protocol: Hot Plate Test

- Animal Grouping: Divide mice into control, standard drug (e.g., morphine), and test groups. [20]
- Drug Administration: Administer the test compound or standard drug via a suitable route (e.g., intraperitoneal).
- Hot Plate Test: Place each mouse on a hot plate maintained at a constant temperature (e.g., 52-55°C).[2][19]
- Latency Measurement: Record the latency time for the first sign of nociception, such as paw licking, shaking, or jumping. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage. [2][19]
- Data Analysis: Compare the latency times of the treated groups with the control group. A significant increase in latency time indicates an analgesic effect.

Antipyretic Activity

Brewer's yeast-induced pyrexia in rats is a widely used model to assess the antipyretic potential of a compound.[21][22]

Experimental Protocol: Brewer's Yeast-Induced Pyrexia

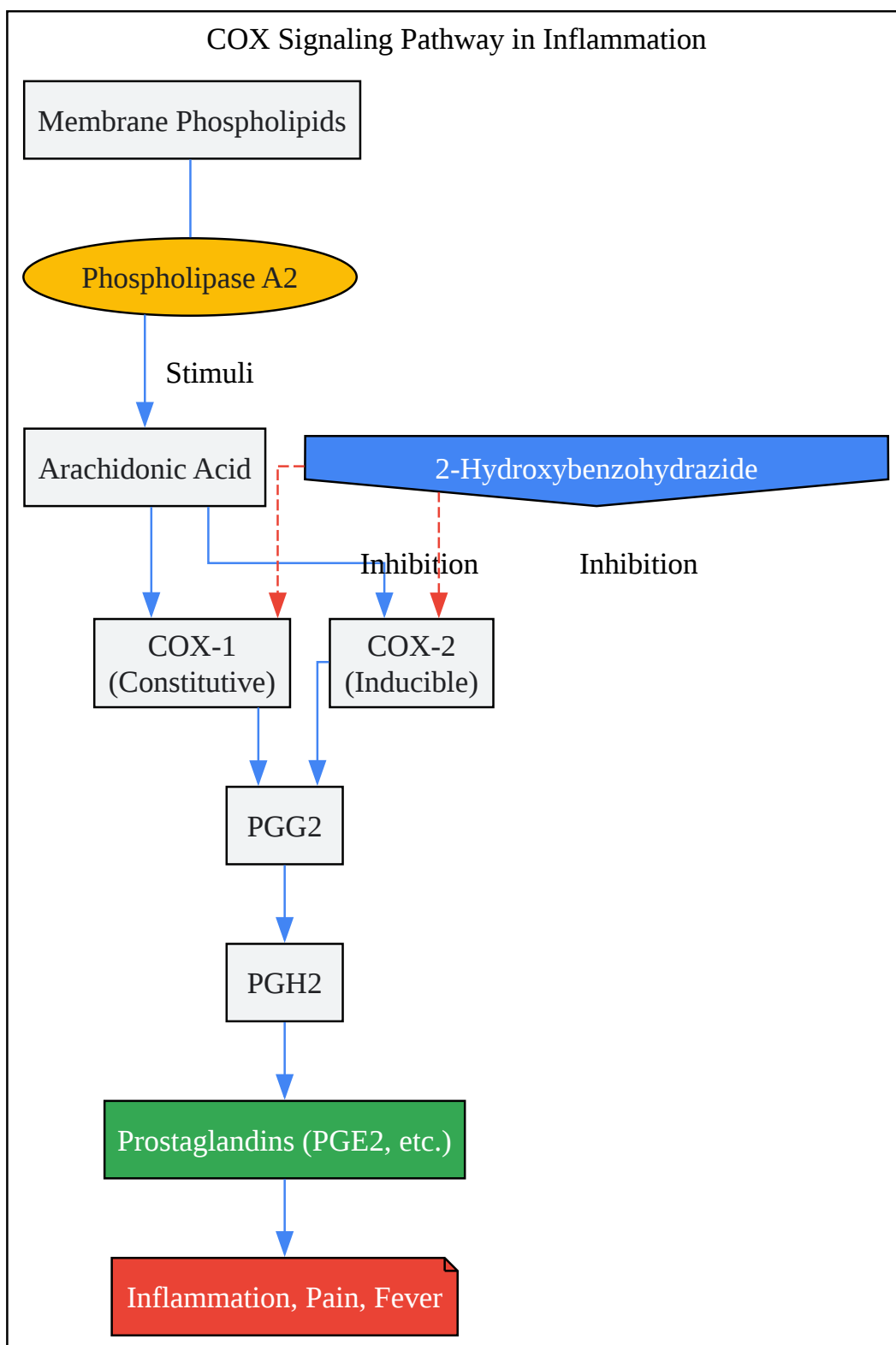
- Induction of Pyrexia: Induce fever in rats by subcutaneous injection of a 15% w/v suspension of Brewer's yeast.[23]
- Temperature Measurement: Record the initial rectal temperature of the rats. After 18 hours of yeast injection, measure the rectal temperature again to confirm the induction of fever.
- Drug Administration: Administer the test compound or a standard antipyretic drug (e.g., paracetamol) orally to the febrile rats.[23]
- Post-treatment Temperature Monitoring: Record the rectal temperature at regular intervals (e.g., 30, 60, 120, and 180 minutes) after drug administration.[22]
- Evaluation of Antipyretic Effect: A significant reduction in rectal temperature in the treated groups compared to the control group indicates antipyretic activity.

Mechanism of Action

The biological activities of **2-hydroxybenzohydrazide** and its derivatives are attributed to their interaction with various biological targets. Molecular docking studies and in vitro assays have provided insights into their mechanisms of action.

Inhibition of Cyclooxygenase (COX) Enzymes

The anti-inflammatory and analgesic effects of **2-hydroxybenzohydrazide** are partly attributed to its ability to inhibit COX-1 and COX-2 enzymes, which are key enzymes in the prostaglandin synthesis pathway.[24][25][26]



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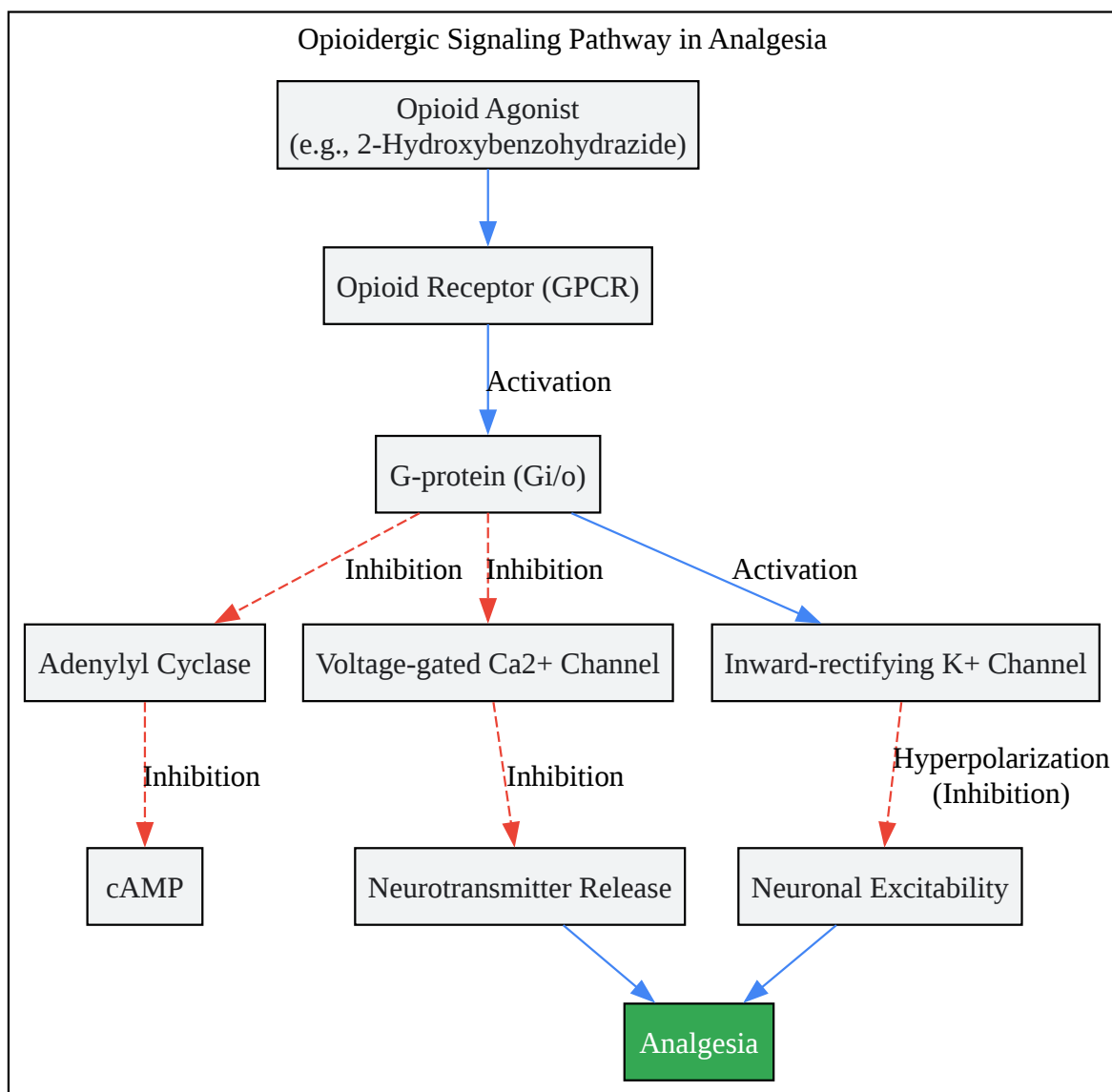
*Inhibition of COX-1 and COX-2 by **2-Hydroxybenzohydrazide**.*

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

- Enzyme and Cofactor Preparation: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme.[\[24\]](#)
- Inhibitor Incubation: Add various concentrations of the test compound, a reference inhibitor, and a vehicle control to the wells. Incubate for a defined period (e.g., 15 minutes) at room temperature.[\[24\]](#)
- Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.[\[24\]](#)
- Reaction Incubation: Incubate the plate at 37°C for a specific time (e.g., 10 minutes).[\[24\]](#)
- Reaction Termination: Stop the reaction with a suitable stop solution.
- Detection: Measure the amount of prostaglandin produced using a suitable method like an enzyme immunoassay (EIA).[\[24\]](#)
- IC50 Determination: Calculate the IC50 value for the inhibition of each COX isoform.

Opioidergic Pathway Modulation

The analgesic effects may also involve the modulation of the opioidergic system. Opioid receptors are G-protein coupled receptors that, upon activation, lead to a reduction in neuronal excitability and neurotransmitter release, resulting in analgesia.[\[27\]](#)[\[28\]](#)[\[29\]](#)



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Modulation of the opioidergic signaling pathway.

Molecular Docking Insights

Molecular docking studies have been employed to predict the binding interactions of **2-hydroxybenzohydrazide** derivatives with their target proteins. For instance, docking studies

with the ENR (enoyl-acyl carrier protein reductase) inhibitor receptor from E. coli have shown that these compounds can form stable bonds with the receptor, with lower rerank scores indicating higher potential antibacterial activity.[5][6][30] The 2-hydroxy group on the benzene ring has been shown to form hydrogen bonds with key amino acid residues like Tyr 1156 in the active site.[6] Similarly, docking studies with COX-1 and COX-2 have helped to elucidate the structural basis for their inhibitory activity.[31]

Table of Molecular Docking Data

Compound	Target	Rerank Score (kcal/mol)	Interacting Residues	Reference
Methyl salicylate	ENR inhibitor receptor	-64.9327	Ala 1196, Ala 1197, Tyr 1156, Tyr 1146, Thr 1194	[6]
N'-benzylidene-2-hydroxybenzohydrazide	ENR inhibitor receptor	-80.5287	Ala 1196, Ala 1095, Tyr 1156, Leu 1100, Met 1159	[6]

Conclusion

2-Hydroxybenzohydrazide is a valuable chemical entity with a diverse pharmacological profile. Its straightforward synthesis and amenability to chemical modification make it an attractive starting point for the design of novel therapeutic agents. The detailed experimental protocols and mechanistic insights provided in this technical guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development, facilitating further exploration of the therapeutic potential of **2-hydroxybenzohydrazide** and its derivatives.

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